2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol
Description
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H13NOS/c1-6-10-8(5-12-6)7-3-2-4-9(7)11/h5,7,9,11H,2-4H2,1H3 |
InChI Key |
QYKUOJDTCLQOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2CCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-1,3-thiazole-4-yl Precursors
The synthesis of the thiazole moiety is a crucial step. The 2-methyl-1,3-thiazole-4-yl group can be introduced via several routes:
Hydrazine Hydrate Reduction of Isoindoline-1,3-dione Derivatives : A common method involves reacting 2-((2-methylthiazol-4-yl)methyl)isoindoline-1,3-dione with hydrazine hydrate in ethanol at room temperature (20 °C) for 0.5 hours. This reaction yields (2-methylthiazol-4-yl)methanamine after purification by silica gel chromatography with dichloromethane:methanol gradients. Yields reported are around 330 mg from 1 g of starting material, indicating moderate efficiency.
Tetrabutylammonium Fluoride (TBAF)-Mediated Deprotection : Another approach involves treating (2-methylthiazol-4-yl)methyl carbamic acid 2-trimethylsilanyl-ethyl ester with 1 M TBAF in tetrahydrofuran at 50 °C for 2.5 hours. After aqueous workup, basification, and extraction, the desired amine is obtained with subsequent chromatographic purification.
Nucleophilic Substitution with Amines : The (2-methylthiazol-4-yl)methanamine can be further reacted with chlorides in the presence of bases such as N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide (DMF) at 60 °C for 18 hours to form more complex intermediates.
Coupling to Cyclopentan-1-ol
The cyclopentan-1-ol moiety can be introduced or functionalized via hydroxyalkylation or related radical-mediated pathways:
K2S2O8-Mediated Hydroxyalkylation : Potassium persulfate (K2S2O8) has been used as an oxidant to mediate hydroxyalkylation of heterocycles with alcohols in aqueous media at 65 °C under aerobic conditions. This radical pathway involves sulfate radical anions abstracting hydrogen atoms to generate reactive intermediates that couple to form hydroxyalkylated products. This method is mild and avoids harsh reagents.
Photocatalytic Radical Reactions : Using photocatalysts such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 under blue LED irradiation in DMSO/H2O mixtures with K2S2O8 as an oxidant has been shown to facilitate C–H functionalization and coupling of heteroarenes with alkenes or alcohols at room temperature over 24 hours. This method yields high product purity and good yields (up to 94%) and is applicable to cyclopentanol derivatives.
General Synthetic Route
A plausible synthetic sequence for 2-(2-methyl-1,3-thiazol-4-yl)cyclopentan-1-ol is:
Synthesis of (2-methylthiazol-4-yl)methanamine via hydrazine hydrate reduction or TBAF deprotection methods.
Coupling of the amine intermediate with cyclopentanone or cyclopentan-1-ol derivatives under basic or catalytic conditions, potentially involving nucleophilic substitution or radical hydroxyalkylation.
Purification by silica gel chromatography or preparative HPLC to isolate the target compound.
Data Summary Table of Preparation Methods
Mechanistic Insights
The hydrazine hydrate reduction proceeds via nucleophilic attack on the isoindoline-1,3-dione ring, releasing the amine functionality on the thiazole ring.
The TBAF deprotection involves fluoride ion-mediated cleavage of the trimethylsilanyl protecting group to liberate the free amine.
The radical hydroxyalkylation and photocatalytic methods rely on sulfate radical anions generated from K2S2O8 to abstract hydrogen atoms, forming radical intermediates that couple to form the cyclopentan-1-ol linked thiazole.
Photocatalytic conditions allow regioselective and mild functionalization, avoiding harsh reagents and high temperatures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentanone.
Reduction: Formation of 2-(2-Methyl-1,3-dihydrothiazol-4-yl)cyclopentan-1-ol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group in the cyclopentanol moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity . These interactions can lead to various biological effects, such as antimicrobial activity and enzyme inhibition.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties, derived from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Features |
|---|---|---|---|---|---|---|
| 2-(2-Methyl-1,3-thiazol-4-yl)ethanol | C₆H₉NOS | 143.21 | N/A | 248.7 | 1.206 | Ethanol chain, high polarity |
| (2-Methyl-1,3-thiazol-4-yl)methanol | C₅H₇NOS | 129.18 | 50 | N/A | N/A | Shorter chain, lower molecular weight |
| 2-Amino-1-(2-methyl-1,3-thiazol-4-yl)ethanol | C₆H₁₀N₂OS | 158.22 | N/A | N/A | N/A | Amino group enhances basicity |
| Target Compound: 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol (inferred) | C₉H₁₃NOS | 183.27 | Likely >50 | ~300 (estimated) | ~1.25 (estimated) | Cyclopentanol ring increases rigidity and lipophilicity |
Notes:
- The cyclopentanol backbone in the target compound introduces steric hindrance and rigidity compared to linear ethanol/methanol analogs, which may reduce solubility in polar solvents but enhance membrane permeability .
- The 2-methyl-thiazole group is conserved across analogs, contributing to π-π stacking interactions in biological systems .
Functional Group Impact on Bioactivity
- Hydroxyl vs. Amino Groups: The hydroxyl group in 2-(2-Methyl-1,3-thiazol-4-yl)ethanol and the target compound may participate in hydrogen bonding, influencing receptor binding. In contrast, the amino group in 2-amino-1-(2-methyl-1,3-thiazol-4-yl)ethanol () could enhance basicity, altering ionization states under physiological conditions .
- Thiazole-Ethynyl Derivatives : Compounds like [11C]M-MTEB () and 3-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine () incorporate ethynyl linkers, which improve metabolic stability and enable radiolabeling for PET imaging. The target compound lacks this feature, suggesting divergent applications .
Pharmaceutical Relevance
- Tolvaptan : This drug () contains two 2-methyl-1,3-thiazol-4-yl groups linked via a urea moiety. While Tolvaptan’s large structure (MW 448.94) enables vasopressin receptor antagonism, the target compound’s smaller size and hydroxyl group may position it as a fragment-based lead for optimizing solubility or toxicity profiles .
- Intermediate Potential: Linear analogs like 2-(2-Methyl-1,3-thiazol-4-yl)ethanol () are marketed as intermediates (e.g., CAS 121357-04-8), suggesting the target compound could serve a similar role in synthesizing cyclopentane-containing therapeutics .
Biological Activity
2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol is a compound characterized by the presence of a cyclopentanol moiety and a thiazole ring. The thiazole group is known for its diverse biological activities, which may extend to this compound due to structural similarities with other biologically active thiazole derivatives. This article reviews the biological activity of 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol, including its antimicrobial, anticancer, and anticonvulsant properties, supported by case studies and research findings.
The molecular formula of 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol is . The presence of the thiazole ring contributes to its potential biological activities, while the cyclopentanol structure may influence its pharmacological properties.
Antimicrobial Activity
Compounds containing thiazole moieties are frequently associated with antimicrobial properties. Research indicates that 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol may exhibit similar effects:
| Compound | Activity | Reference |
|---|---|---|
| 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol | Potential antimicrobial activity | |
| 5-(Methylthiazolyl)-2-pyridinamine | Strong antimicrobial activity |
The specific mechanisms by which this compound exerts antimicrobial effects remain to be fully elucidated but may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticonvulsant Activity
Thiazoles have also been evaluated for anticonvulsant properties. A study on related thiazole compounds indicated significant anticonvulsant activity:
This data suggests that the structural features present in thiazoles may confer similar protective effects against seizures for 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol.
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives:
- Antimicrobial Screening : A high-throughput screening method was employed to evaluate various thiazole compounds against microbial strains. Results suggested that modifications in the thiazole structure significantly impacted antimicrobial efficacy .
- Antitumor Activity : Research highlighted that thiazole-containing compounds exhibited strong growth-inhibitory effects on cancer cell lines, with specific structural features enhancing their cytotoxicity .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of thiazole derivatives revealed their ability to cross the blood-brain barrier (BBB), suggesting potential therapeutic applications in neurological disorders .
Q & A
Basic: What are the established synthetic routes for 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol, and what are the critical parameters affecting yield and purity?
Answer:
The synthesis typically involves multi-step reactions, starting with cyclopentanone derivatives and thiazole precursors. A common route includes:
- Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis using thiourea and α-haloketones.
- Step 2: Cyclopentanol functionalization through nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for stereochemical control).
- Step 3: Purification via column chromatography or recrystallization to isolate the target compound .
Critical parameters:
- Reaction temperature: Excess heat can lead to thiazole ring decomposition.
- Catalyst selection: Palladium catalysts improve coupling efficiency in heterocyclic systems.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful removal to avoid impurities .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 2-(2-Methyl-1,3-thiazol-4-yl)cyclopentan-1-ol?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (C₉H₁₃NOS, exact mass 195.0727) and fragmentation patterns .
- HPLC: Quantifies purity using C18 columns with UV detection at 254 nm (thiazole absorbance) .
Advanced: How does the thiazole ring influence the compound's reactivity and interaction with biological targets?
Answer:
The thiazole moiety acts as a bioisostere for phenyl rings, enhancing:
- Electron-deficient character: Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases).
- Hydrogen-bonding capacity: The sulfur and nitrogen atoms interact with polar residues (e.g., serine, aspartate) .
- Metabolic stability: Thiazole resists oxidative degradation compared to furan or pyrrole rings, improving pharmacokinetics .
Experimental validation:
- Docking studies: Compare binding affinities of thiazole vs. non-thiazole analogs using AutoDock Vina .
- SAR analysis: Modify thiazole substituents to assess activity changes in enzyme inhibition assays .
Advanced: What strategies are employed to resolve contradictions in reported biological activities of structurally similar cyclopentanol derivatives?
Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays: Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls.
- Impurity profiling: Quantify byproducts (e.g., oxidized cyclopentanol) via LC-MS and correlate with activity .
- Meta-analysis: Pool data from multiple studies to identify trends (e.g., thiazole substitution improves IC₅₀ values in kinase assays) .
Advanced: How can computational chemistry be integrated into experimental design to predict the compound's pharmacokinetic properties?
Answer:
- ADMET Prediction:
- Software: Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Key parameters: LogP ~2.1 (optimal for blood-brain barrier penetration).
- Molecular Dynamics (MD) Simulations:
- Simulate binding stability to target proteins (e.g., 100 ns MD runs in GROMACS) to prioritize synthesis candidates .
- QSAR Models:
- Train models on cyclopentanol-thiazole analogs to predict IC₅₀ values for novel derivatives .
Advanced: What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution techniques are applicable?
Answer:
Challenges:
- Racemization during cyclopentanol ring formation due to acidic/basic conditions.
- Overlapping chromatographic peaks for enantiomers .
Resolution techniques:
- Chiral HPLC: Use cellulose-based columns (Chiralpak IC) with hexane:isopropanol gradients .
- Enzymatic resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .
- Diastereomeric crystallization: Form salts with chiral acids (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
